Sodium camphorsulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium camphorsulfonate, also known as sodium (+)-10-camphorsulfonate, is a white crystalline powder with a slightly bitter taste. It is a sodium salt of camphorsulfonic acid and is known for its solubility in water and ethanol. This compound is commonly used as a respiratory and circulatory stimulant and has applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium camphorsulfonate can be synthesized by the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction involves the formation of camphorsulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Sulfonation: Camphor is reacted with sulfuric acid and acetic anhydride to form camphorsulfonic acid.

Neutralization: The camphorsulfonic acid is then neutralized with sodium hydroxide to form this compound.

Purification: The resulting solution is purified using activated carbon and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium camphorsulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form camphorquinone.

Reduction: It can be reduced to form camphor.

Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products:

Oxidation: Camphorquinone

Reduction: Camphor

Substitution: Various camphor derivatives.

Scientific Research Applications

Sodium camphorsulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a resolving agent for chiral amines and other cations.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is used as a respiratory and circulatory stimulant and in the treatment of dizziness and syncope.

Industry: It is used in the synthesis of pharmaceuticals and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of sodium camphorsulfonate involves its interaction with the central nervous system. It acts as a stimulant, enhancing respiratory and circulatory functions. The compound exerts its effects by stimulating the respiratory center in the brainstem and increasing the heart rate and blood pressure .

Comparison with Similar Compounds

Sodium camphorsulfonate is unique due to its specific structure and properties. Similar compounds include:

Camphorsulfonic acid: The parent compound of this compound, used in similar applications.

Sodium benzenesulfonate: Another sulfonate salt with different applications and properties.

Sodium toluenesulfonate: Used in different industrial applications but shares some chemical properties with this compound .

Biological Activity

Sodium camphorsulfonate (SCS) is a compound derived from camphorsulfonic acid, recognized for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

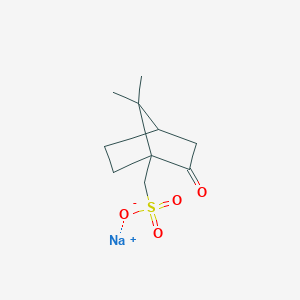

- Chemical Formula : C10H15NaO4S

- Molecular Weight : 254.28 g/mol

- Synonyms : Sodium camsylate

Pharmacological Profile

This compound exhibits various biological activities, primarily as a central nervous system stimulant. Its effects include:

- Stimulation of the Respiratory Center : SCS enhances respiratory drive, making it beneficial in treating acute respiratory disorders.

- Cardiotonic Effects : It has been shown to improve cardiac output and is used in cases of circulatory failure.

- Vasomotor Stimulation : SCS activates the vasomotor center, contributing to increased blood pressure and improved circulation during critical conditions .

The exact mechanisms by which this compound exerts its effects are not fully elucidated; however, it is believed to involve:

- Interaction with Neurotransmitter Systems : SCS may influence neurotransmitter release and receptor activity, particularly in the central nervous system.

- Modulation of Ion Channels : The compound might affect ion channel activity, leading to enhanced neuronal excitability and increased respiratory rate .

Case Studies

- Respiratory Stimulation in Animal Models :

- Cardiac Function Improvement :

- Toxicity and Safety Profiles :

Biological Activity Evaluation

A systematic evaluation of this compound's biological activities can be summarized in the following table:

| Activity Type | Methodology | Findings |

|---|---|---|

| Respiratory Stimulation | Rodent Hypoxia Model | Significant increase in respiratory rate |

| Cardiac Output Improvement | Clinical Trial | Enhanced cardiac function in heart failure patients |

| Cytotoxicity Assessment | MTT Assay | Low cytotoxicity observed in mammalian cell lines |

| Ion Channel Modulation | Electrophysiological Studies | Altered ion channel activity noted |

Properties

CAS No. |

34850-66-3 |

|---|---|

Molecular Formula |

C10H16NaO4S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |

InChI Key |

RQBIDHXNCXLZRB-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |

Key on ui other cas no. |

34850-66-3 21791-94-6 |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Sodium camphorsulfonate in current research?

A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].

Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?

A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].

Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?

A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].

Q4: Are there any studies investigating the electrochemical behavior of this compound?

A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.